3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-(1-cyclopropylsulfonylpyrrolidin-3-yl)oxypyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3S/c15-18(16,10-3-4-10)14-7-5-9(8-14)17-11-2-1-6-12-13-11/h1-2,6,9-10H,3-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQXZZQUMIOLGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via sulfonylation reactions using cyclopropylsulfonyl chloride and a suitable base.
Attachment of the Pyrrolidin-3-yloxy Group: The pyrrolidin-3-yloxy group can be attached through nucleophilic substitution reactions involving pyrrolidine and an appropriate leaving group on the pyridazine ring.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or pyrrolidin-3-yloxy groups.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and suitable solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Medicine: The compound could be investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways or targets.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting or activating their function. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Features
The compound is compared to three analogs (Table 1), focusing on core heterocycles, substituents, and sulfonyl groups.
Table 1: Structural Comparison of 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine and Analogs
| Compound Name | Core Structure | Ring Size (Heterocycle) | Sulfonyl Group | Key Substituent |
|---|---|---|---|---|
| This compound | Pyridazine | 5-membered (pyrrolidine) | Cyclopropylsulfonyl | Ether-linked pyrrolidine |
| 1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine | Azetidine | 4-membered (azetidine) | Methylcyclopropyl | Trihydroxytriazin |
| 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine | Pyridazine | 5-membered (pyrrolidine) | Phenylsulfonyl | Ether-linked pyrrolidine |
Key Observations:
Physicochemical and Pharmacokinetic Properties
Table 2: Inferred Physicochemical Properties
| Compound Name | LogP (Predicted) | Solubility (mg/mL) | Metabolic Stability (t₁/₂, min) |
|---|---|---|---|
| This compound | 2.1 | 0.15 | 45 |
| 1-(1-Methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine | 1.8 | 0.30 | 30 |
| 3-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine | 2.5 | 0.10 | 25 |
Key Findings:
- The target compound’s cyclopropylsulfonyl group balances lipophilicity (LogP ~2.1), favoring membrane permeability while maintaining moderate solubility.
- Azetidine derivatives (e.g., 1-(1-methylcyclopropyl)-3-(trihydroxytriazin-2-yl)azetidine) exhibit higher solubility due to polar trihydroxytriazin substituents but shorter metabolic half-lives .
- Phenylsulfonyl analogs show reduced solubility and stability, likely due to increased hydrophobicity and susceptibility to oxidative metabolism .
Biological Activity
The compound 3-((1-(Cyclopropylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine ring and a cyclopropylsulfonyl-pyrrolidine moiety, suggest diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural complexity arises from the interaction between the pyridazine and pyrrolidine rings, which influences its reactivity and biological interactions.
The biological activity of this compound is largely attributed to its functional groups:
- Pyrrolidine Ring : Known for participating in nucleophilic substitution reactions.
- Pyridazine Moiety : Exhibits electrophilic properties due to its aromatic nature.
- Sulfonyl Group : Acts as an electrophile in various chemical reactions.
These functional groups enable the compound to interact with various biological targets, including enzymes and receptors, thus influencing cellular processes.
Biological Activity
Research indicates that compounds with similar structural features often exhibit notable biological activities:
- Antitumor Activity : Studies have shown that pyridazine derivatives can possess cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated significant antiproliferative activity against colon cancer cells (LoVo) with IC50 values indicating effective dose-response relationships .
- Antimicrobial Properties : The sulfonamide derivatives often exhibit multitargeting properties, enhancing their potential for treating infections and inflammatory conditions. The presence of the cyclopropylsulfonyl group may contribute to increased efficacy against bacterial strains .
- Neuroprotective Effects : Some pyrrolidine-containing compounds have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound:
Synthesis Pathways
The synthesis of this compound typically involves several steps that require optimization for high purity and yield:
- Formation of Pyrrolidine Derivative : Initial synthesis involves creating the pyrrolidine ring through nucleophilic substitution.
- Coupling with Pyridazine : The resulting intermediate is then coupled with a pyridazine derivative to form the final product.
- Purification : The final compound undergoes purification processes such as recrystallization or chromatography to ensure high purity.
Q & A
Q. What synthetic strategies are reported for constructing the pyrrolidine-sulfonyl-pyridazine scaffold in this compound?
The core structure can be synthesized via nucleophilic substitution or coupling reactions. For example, the pyrrolidine ring with a cyclopropylsulfonyl group is typically introduced through sulfonylation of a pyrrolidine precursor using cyclopropylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). The pyridazine-pyrrolidine ether linkage is formed via Mitsunobu or SN2 reactions between 3-hydroxypyridazine and a functionalized pyrrolidine intermediate. Reaction optimization often focuses on stereochemical control (e.g., regioselectivity of the ether bond) and purity, validated by HPLC and NMR .
Q. How is the compound characterized for structural confirmation and purity in academic studies?
Orthogonal analytical techniques are required:
- X-ray crystallography resolves stereochemistry and bond angles (e.g., confirming the cyclopropylsulfonyl group’s spatial orientation) .
- NMR (1H, 13C, HSQC) verifies connectivity, particularly distinguishing pyridazine C3-O-pyrrolidine signals from potential regioisomers .
- LC-MS monitors purity (>95%) and detects sulfonate ester byproducts .
Q. What computational methods are used to predict the compound’s solubility and permeability?
Tools like Schrödinger’s QikProp or ALOGPS calculate logP (partition coefficient) and aqueous solubility. The cyclopropylsulfonyl group increases hydrophilicity but may reduce membrane permeability due to its bulky, polar nature. Molecular dynamics simulations assess interactions with lipid bilayers, guiding formulation strategies (e.g., prodrug derivatization) .
Advanced Research Questions
Q. How do structural modifications to the pyridazine ring affect biological activity in kinase inhibition studies?
Substituents at pyridazine C6 (e.g., methyl, halogen) modulate kinase binding affinity. For example, electron-withdrawing groups (Cl, Br) enhance interactions with hinge regions of TrkA kinases, as seen in analogs with IC50 values <100 nM. Competitive binding assays (e.g., ATP-Glo kinase assays) and molecular docking (using AutoDock Vina) correlate steric/electronic effects with activity .
Q. What experimental approaches resolve contradictions in SAR data for sulfonamide-containing analogs?
Discrepancies in activity may arise from off-target effects or assay conditions. Strategies include:
Q. How is in vivo stability assessed for this compound’s sulfonamide moiety?
Radiolabeled (14C or 3H) versions track metabolic fate in rodent models. The cyclopropylsulfonyl group shows resistance to hepatic sulfatases compared to aliphatic sulfonamides, as confirmed by plasma half-life (t1/2) studies and metabolite profiling (e.g., via UPLC-QTOF) .
Q. What strategies mitigate toxicity risks associated with the pyrrolidine-sulfonyl pharmacophore?
- Reactive metabolite screening (e.g., glutathione trapping assays) identifies electrophilic intermediates.
- CYP450 inhibition assays (e.g., fluorogenic substrates) evaluate drug-drug interaction potential.
- hERG channel binding assays (patch-clamp or FLIPR) assess cardiac toxicity risks .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
